Enhanced Antifungal Potency: 8-Hydroxyquinoline Salicylate vs. Parent 8-Hydroxyquinoline Base
Salicylate salts of 8-hydroxyquinoline esters, a class to which 8-hydroxyquinoline salicylate belongs, demonstrate significantly enhanced antifungal activity compared to the unmodified 8-HQ base. A 1965 patent court document notes that the salicylate salt of 8-benzoyloxyquinoline, a representative compound in this class, possesses an order of antifungal activity that is 'at least three-fold that of the parent compound, 8-hydroxyquinoline' [1]. This quantitative improvement is a direct result of a dual-prodrug strategy where the ester and salicylate salt modifications enhance activity while mitigating the irritant properties of 8-HQ [1]. This provides a clear justification for selecting the salicylate form over the base in applications requiring higher potency with potentially lower toxicity.
| Evidence Dimension | Antifungal Activity |
|---|---|
| Target Compound Data | Antifungal activity at least 3-fold higher than parent 8-HQ |
| Comparator Or Baseline | 8-Hydroxyquinoline (Parent Compound) |
| Quantified Difference | ≥ 3-fold increase in antifungal activity |
| Conditions | Inferred from patent claims for pharmaceutical preparations for treating fungal infections [1]. |
Why This Matters
This three-fold or greater increase in potency justifies the selection of the salicylate salt over the parent 8-HQ base for antifungal research and development, potentially allowing for lower effective doses.
- [1] Application of Nathaniel Grier, 342 F.2d 120 (C.C.P.A. 1965). View Source
